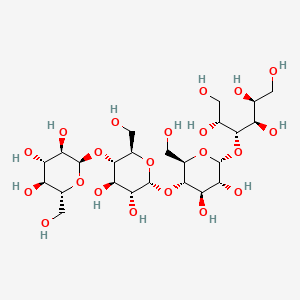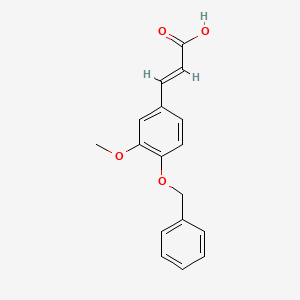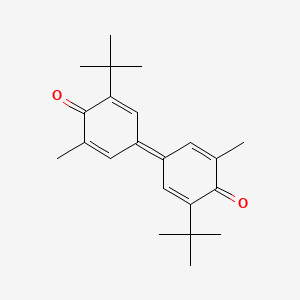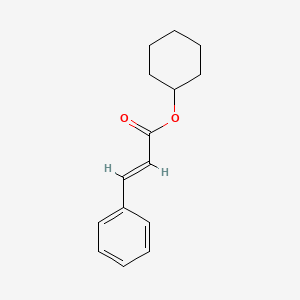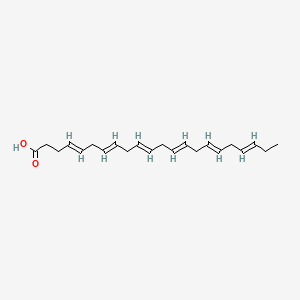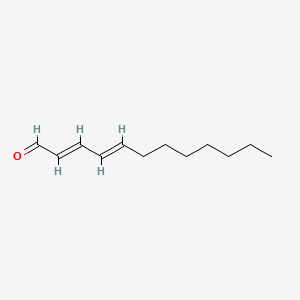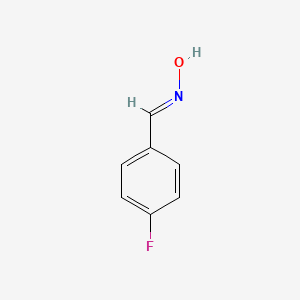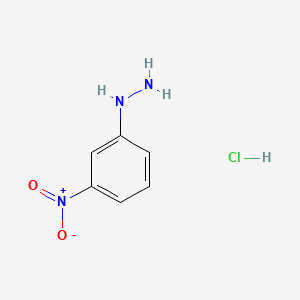![molecular formula C11H10BrNS B1588675 4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole CAS No. 857283-95-5](/img/structure/B1588675.png)
4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole
Descripción general
Descripción
4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. It is a thiazole-based compound that has shown promising results in different studies, making it a subject of interest for many researchers.
Aplicaciones Científicas De Investigación
Hypercrosslinked Porous Polymer Materials
- Scientific Field: Material Science
- Application Summary: This compound is used in the synthesis of hypercrosslinked polymers (HCPs), which are a series of permanent microporous polymer materials . These materials have diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Methods of Application: The selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities .
- Results or Outcomes: These materials have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
Antimicrobial and Antiproliferative Agents
- Scientific Field: Pharmacology
- Application Summary: Derivatives of “4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole” have been synthesized and studied for their antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Probe Building Block
- Scientific Field: Chemical Biology
- Application Summary: This compound is used as a trifunctional building block for chemical probe synthesis . It contains a light-activated benzophenone, an alkyne tag, and a bromine synthetic handle .
- Methods of Application: The compound is appended to a ligand or pharmacophore through its brominated linker . This allows for UV light-induced covalent modification of a biological target .
- Results or Outcomes: The presence of the alkyne tag allows for potential downstream applications .
Propionic Acid Derivative
- Scientific Field: Organic Chemistry
- Application Summary: “4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole” can be used to synthesize 2-propionic acid derivatives .
- Methods of Application: The specific methods of synthesis would depend on the desired derivative .
- Results or Outcomes: The properties of the derivative, such as its enthalpy of vaporization and density, can be determined .
Synthesis of Propionic Acid Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: “4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole” can be used to synthesize 2-propionic acid derivatives .
- Methods of Application: The specific methods of synthesis would depend on the desired derivative .
- Results or Outcomes: The properties of the derivative, such as its enthalpy of vaporization and density, can be determined .
Trifunctional Building Block for Chemical Probe Synthesis
- Scientific Field: Chemical Biology
- Application Summary: This compound is used as a trifunctional building block for chemical probe synthesis . It contains a light-activated benzophenone, an alkyne tag, and a bromine synthetic handle .
- Methods of Application: The compound is appended to a ligand or pharmacophore through its brominated linker . This allows for UV light-induced covalent modification of a biological target .
- Results or Outcomes: The presence of the alkyne tag allows for potential downstream applications .
Safety And Hazards
The safety data sheet for a similar compound, “4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-[4-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYODTWHDVIEQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428197 | |
| Record name | 4-[4-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
CAS RN |
857283-95-5 | |
| Record name | 4-[4-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




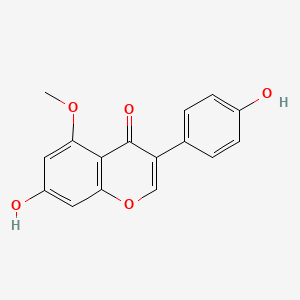
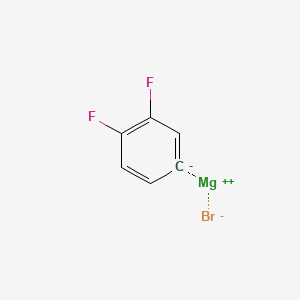
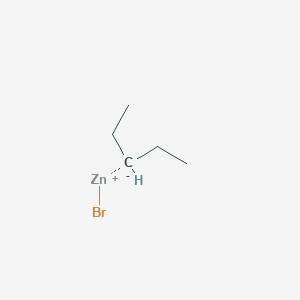
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
